(E/Z)-Elafibranor
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLFKFHDSCQHOL-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045330 | |
| Record name | Elafibranor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923978-27-2, 824932-88-9 | |
| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elafibranor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elafibranor [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elafibranor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elafibranor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELAFIBRANOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Elafibranor involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylthio)benzaldehyde and 2,6-dimethylphenol.
Key Reactions: The key reactions include aldol condensation, esterification, and etherification.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and purity.
Industrial Production: On an industrial scale, the production of Elafibranor involves optimization of reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Elafibranor undergoes various chemical reactions:
Oxidation: Elafibranor can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction of Elafibranor can lead to the formation of its alcohol derivatives.
Substitution: Elafibranor can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.
Scientific Research Applications
Alcoholic Liver Disease (ALD)
Recent studies indicate that Elafibranor shows promise in treating Alcoholic Liver Disease. In a preclinical model, it was found to restore levels of peroxisome proliferator-activated receptors and improve autophagy dysfunction, thereby mitigating hepatic damage and intestinal barrier disruption caused by prolonged ethanol consumption .
Nonalcoholic Steatohepatitis (NASH)
Elafibranor has been evaluated for its efficacy in NASH treatment. A randomized phase 2 trial demonstrated that while the drug did not significantly outperform placebo across all patients, those with more severe disease showed notable improvements in liver function tests . This suggests that Elafibranor may be particularly beneficial for patients with advanced stages of NASH.
Primary Biliary Cholangitis (PBC)
Elafibranor is currently being studied for its effects on Primary Biliary Cholangitis, a chronic liver disease characterized by progressive destruction of bile ducts. In a phase III trial (ELFIDENCE), Elafibranor is being compared to placebo to assess its ability to prevent liver deterioration in patients who have not adequately responded to standard treatments . Early results indicate that it may improve liver blood tests associated with PBC.
Summary of Clinical Trials
| Study Type | Condition | Objective | Findings |
|---|---|---|---|
| Phase II | NASH | Compare efficacy against placebo | No significant difference overall; severe cases showed improvement |
| Phase III | PBC | Evaluate long-term outcomes vs. placebo | Aims to determine if Elafibranor prevents liver deterioration |
| Preclinical | ALD | Investigate effects on hepatic damage | Restored PPAR levels and improved autophagy in models |
Mechanism of Action
Elafibranor exerts its effects through the activation of peroxisome proliferator-activated receptors alpha and delta. These receptors are involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation . By activating these receptors, Elafibranor helps to reduce bile acid synthesis, improve insulin sensitivity, and decrease inflammation . The molecular targets include genes involved in fatty acid oxidation, lipid transport, and glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Elafibranor is compared to other PPAR agonists and non-PPAR liver disease therapies based on efficacy, safety, and mechanisms of action. Key comparisons include:
PPAR Agonists
- Mechanistic Differentiation: Elafibranor’s dual PPARα/δ activation uniquely combines lipid oxidation (PPARα) with anti-inflammatory/fibrotic effects (PPARδ) . Seladelpar (PPARδ-selective) lacks PPARα-mediated lipid benefits, while bezafibrate’s pan-PPAR activity increases off-target risks .
Non-PPAR Therapies
- Clinical Relevance: Elafibranor’s combination with ursodeoxycholic acid (UDCA) in PBC is superior to UDCA monotherapy, achieving biochemical remission in 52% of patients .
Key Research Findings
NASH
- Phase 2 Trial (GOLDEN-505): Elafibranor 120 mg/day achieved NASH resolution without fibrosis worsening in 19–24% of patients (vs. 12% placebo) . It also improved cardiometabolic markers (↓triglycerides, LDL-C; ↑HDL-C) .
- Phase 3 Trial (RESOLVE-IT) : Failed to meet primary endpoints (NASH resolution: 19.2% vs. 14.7% placebo), highlighting variability in patient selection and trial design .
PBC
- Phase 3 ELATIVE Trial: Elafibranor 80 mg/day reduced ALP by 52% (vs. 4% placebo) at 52 weeks, leading to accelerated FDA approval in 2024 .
Preclinical Insights
- In NASH rodent models, elafibranor reduced hepatic steatosis, inflammation, and fibrosis markers (e.g., Col1a1, NF-κB) .
- In alcoholic liver disease (ALD) models, it restored intestinal barrier function and mitigated fibrosis via PPARδ-mediated anti-inflammatory pathways .
Biological Activity
Elafibranor, also known as GFT505, is a dual agonist of the peroxisome proliferator-activated receptors (PPARs) α and δ. It has emerged as a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). This article provides a comprehensive overview of the biological activity of elafibranor, focusing on its mechanisms of action, pharmacodynamics, clinical efficacy, and safety profile.
Elafibranor exerts its biological effects primarily through the activation of PPARα and PPARδ. These nuclear receptors play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses:
- PPARα Activation : Predominantly expressed in the liver, PPARα activation enhances fatty acid oxidation and reduces triglyceride levels. This receptor's activation is linked to improved insulin sensitivity and reduced hepatic steatosis.
- PPARδ Activation : This receptor is involved in energy metabolism and inflammation. Its activation promotes fatty acid oxidation in various tissues, including skeletal muscle and liver, thus contributing to metabolic regulation.
Both receptors are integral to the drug's therapeutic effects in metabolic disorders.
Pharmacodynamics
Elafibranor has shown significant effects on various metabolic parameters. Clinical studies have demonstrated improvements in lipid profiles and glucose metabolism:
| Metabolic Parameter | Effect |
|---|---|
| Triglycerides | Significant reduction |
| LDL-Cholesterol | Decrease observed |
| HDL-Cholesterol | Improvement noted |
| Fasting Glucose | Reduction of -0.98 ± 0.56 mmol/L (p = 0.038) |
| HbA1c | Decrease of -0.46% (p < 0.05) |
| HOMA-IR | Reduction by 50% (p < 0.05) |
| C-peptide | Decrease by 30% (p < 0.05) |
| Fructosamine | Reduction by 10% (p < 0.01) |
These findings indicate elafibranor's potential to improve metabolic dysfunctions associated with NASH and other related conditions .
Clinical Efficacy
Elafibranor has been evaluated in several clinical trials, particularly for its efficacy in treating NASH:
- Phase 2 Trials : Initial studies indicated that elafibranor significantly improved liver histology and metabolic parameters in patients with NASH .
- Phase 3 Trials : The RESOLVE-IT trial aimed to assess the long-term effects of elafibranor on NASH resolution. Although interim results showed no significant effect on NASH resolution when used alone, ongoing studies are exploring combination therapies .
Case Studies
Recent research has highlighted elafibranor's beneficial effects in specific patient populations:
- A multicenter study involving patients with NASH demonstrated that elafibranor treatment led to a notable decrease in alanine aminotransferase (ALT) levels, a key marker of liver function. The mean ALT levels decreased significantly from baseline after treatment .
- In another study focusing on patients with PBC, elafibranor reduced alkaline phosphatase levels and improved overall liver function tests, showcasing its dual action on both lipid metabolism and liver health .
Safety Profile
Elafibranor has been generally well tolerated across various studies:
- Most participants completed the treatment duration without serious adverse events or significant discontinuations due to side effects .
- The pharmacokinetics indicate that elafibranor achieves steady-state concentrations within a week of dosing, with high plasma protein binding (~99.7%), suggesting a favorable safety profile for chronic use .
Q & A
Q. What are the primary mechanisms through which Elafibranor exerts hepatoprotective effects in preclinical models of alcohol-related liver disease (ALD)?
Elafibranor, a dual PPARα/δ agonist, mitigates ALD by modulating lipid metabolism, suppressing oxidative stress, and enhancing autophagy. In ALD mouse models, it counteracts PPARα downregulation, upregulates phospholipase A2 (PLA2) and cyclooxygenase-2 (COX-2), and reduces hepatic steatosis, inflammation, and fibrosis. Key endpoints include reductions in ALT, AST, triglycerides (TG), and free fatty acids (FAs), alongside histopathological improvements in liver tissue .
Q. How is Elafibranor's efficacy assessed in animal models of non-alcoholic steatohepatitis (NASH)?
Preclinical NASH studies in diet-induced obese (DIO) mice evaluate Elafibranor’s impact on NAFLD Activity Score (NAS), fibrosis stage, and lipid profiles. Histological endpoints include steatosis (lipid droplet quantification), lobular inflammation (immune cell infiltration), and hepatocellular ballooning. Mechanistic assessments focus on PPARα/δ-mediated β-oxidation, insulin sensitivity, and anti-inflammatory pathways (e.g., IL-6, TNF-α suppression) .
Q. What are the standard biochemical and clinical endpoints in Phase III trials evaluating Elafibranor for primary biliary cholangitis (PBC)?
Primary endpoints include biochemical response (alkaline phosphatase [ALP] <1.67×ULN with ≥15% reduction + normal bilirubin). Secondary endpoints are ALP normalization, pruritus severity (via PBC-40 and 5-D Itch scales), and safety. Trials use randomized, double-blind designs with ursodeoxycholic acid (UDCA) as background therapy. Statistical methods include least-squares mean differences and odds ratios (ORs) for responder analyses .
Advanced Research Questions
Q. What methodological challenges arise when translating Elafibranor's anti-fibrotic effects from preclinical models to human NASH trials?
While Elafibranor improves steatosis and inflammation in mouse NASH models (e.g., GAN DIO-NASH), it fails to meet fibrosis improvement endpoints in human trials (RESOLVE-IT Phase III). Discrepancies stem from differences in disease progression timelines, fibrosis measurement variability (biopsy vs. non-invasive markers), and species-specific PPAR signaling. Post-hoc analyses suggest efficacy in moderate/severe NASH subgroups, highlighting the need for stratified trial designs .
Q. How do post-hoc analyses of Elafibranor trials inform the interpretation of its efficacy in NASH resolution?
In the GOLDEN-505 trial, post-hoc exclusion of mild NASH cases revealed significant NASH resolution (19% vs. 12% placebo; OR: 2.31). However, reliance on post-hoc criteria introduces bias, necessitating prospective validation. Methodological limitations include small subgroup sizes and heterogeneity in baseline disease severity, underscoring the importance of predefined endpoints and adaptive trial designs .
Q. What evidence supports combining Elafibranor with UDCA in PBC, and how are synergistic effects mechanistically justified?
Network meta-analyses indicate PPAR agonists (e.g., Elafibranor) enhance UDCA’s efficacy by targeting complementary pathways: UDCA promotes bile acid homeostasis, while Elafibranor reduces ALP via PPARα/δ-driven anti-inflammatory and metabolic modulation. The ELATIVE trial demonstrated a 41% ALP reduction with Elafibranor+UDCA versus placebo+UDCA, supporting combinatorial use .
Q. How were patient-reported outcomes (e.g., pruritus) quantitatively assessed in Elafibranor’s PBC trials?
Pruritus was measured using validated tools: the PBC-40 Itch domain (7-item Likert scale) and 5-D Itch questionnaire (duration, degree, direction, disability, distribution). Although Elafibranor showed a trend toward itch reduction (LS mean difference: −0.78 vs. placebo), statistical significance was not achieved (p=0.20), emphasizing the need for larger cohorts and longer follow-up to capture symptom variability .
Q. What are the implications of Elafibranor’s mixed results in fibrosis improvement versus steatosis/inflammation resolution in NASH?
Elafibranor’s dissociation between steatosis/inflammation resolution and fibrosis stagnation (e.g., RESOLVE-IT trial) suggests fibrosis may require longer treatment durations or adjunct therapies targeting collagen turnover. Preclinical models prioritizing fibrogenesis drivers (e.g., TGF-β, TIMP-1) and human trials incorporating longitudinal biomarkers (e.g., PRO-C3) are critical for elucidating this disconnect .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
